2'-Bromo-4'-chloro-6'-fluorophenacyl bromide
Overview
Description
2’-Bromo-4’-chloro-6’-fluorophenacyl bromide is an organic compound with the molecular formula C8H4Br2ClFO. This compound is part of the phenacyl bromide family, known for its utility in organic synthesis and various chemical reactions. The presence of bromine, chlorine, and fluorine atoms in its structure makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-4’-chloro-6’-fluorophenacyl bromide typically involves the bromination of 4’-chloro-6’-fluoroacetophenone. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide in the presence of a solvent like acetic acid. The reaction conditions include maintaining a temperature around 90°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-4’-chloro-6’-fluorophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2’-Bromo-4’-chloro-6’-fluorophenacyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Bromo-4’-chloro-6’-fluorophenacyl bromide involves its ability to act as an electrophile in various chemical reactions. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) enhances its reactivity towards nucleophiles. This compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, thereby affecting their function and activity .
Comparison with Similar Compounds
- 2-Bromo-4’-fluoroacetophenone
- 4-Fluorophenacyl bromide
- 2-Bromo-4-chloro-6-fluorophenol
Comparison: 2’-Bromo-4’-chloro-6’-fluorophenacyl bromide is unique due to the presence of three different halogens (bromine, chlorine, and fluorine) in its structure. This makes it more versatile and reactive compared to similar compounds that may only contain one or two halogens. The combination of these halogens enhances its electrophilic nature, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-(2-bromo-4-chloro-6-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-7(13)8-5(10)1-4(11)2-6(8)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQCXXOCVIKHIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CBr)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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